1-(4-Fluorophenyl)propan-2-ol
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Overview
Description
1-(4-Fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H11FO It is a secondary alcohol where the hydroxyl group is attached to the second carbon of a propanol chain, which is further substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-fluorophenyl)propan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol can lead to the formation of 1-(4-fluorophenyl)propan-2-amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(4-fluorophenyl)propan-2-chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)propan-2-one.
Reduction: 1-(4-Fluorophenyl)propan-2-amine.
Substitution: 1-(4-Fluorophenyl)propan-2-chloride.
Scientific Research Applications
1-(4-Fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For instance, as an antimicrobial agent, it could disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)propan-2-ol: Contains a bromine atom in place of fluorine.
1-(4-Methylphenyl)propan-2-ol: Substituted with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)propan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJGNXCUDQDKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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